molecular formula C7H9ClN2 B13031418 (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

Cat. No.: B13031418
M. Wt: 156.61 g/mol
InChI Key: QVYJLHKUZZRYEH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Chloropyridin-4-YL)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloropyridin-4-YL)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine.

    Alkylation: The 2-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 4-position.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloropyridin-4-YL)ethan-1-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloropyridin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

®-1-(2-Chloropyridin-4-YL)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is employed in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyridin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloropyridin-4-YL)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-Chloropyridine: The parent compound without the ethylamine group.

    4-Aminopyridine: A similar compound with an amino group at the 4-position but lacking the chlorine atom.

Uniqueness

®-1-(2-Chloropyridin-4-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of both the chlorine atom and the ethylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1R)-1-(2-chloropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

QVYJLHKUZZRYEH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)Cl)N

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N

Origin of Product

United States

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